molecular formula C6H15ClO3Si B1208415 3-Chloropropyltrimethoxysilane CAS No. 2530-87-2

3-Chloropropyltrimethoxysilane

Cat. No. B1208415
M. Wt: 198.72 g/mol
InChI Key: OXYZDRAJMHGSMW-UHFFFAOYSA-N
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Patent
US06872845B2

Procedure details

A potentially more economical route is the direct hydrosilation reaction of triethoxysilane and allyl chloride. Platinum is the most widely used hydrosilation catalyst and its use for the hydrosilation reaction of allyl chloride and triethoxysilane has been reported. According to U.S. Pat. No. 3,795,656, a 70% yield was obtained for the Pt-catalyzed hydrosilation reaction of allyl chloride and triethoxysilane. Belyakova et al., Obshch. Khim 1974, 44, 2439-2442, describes the Pt-catalyzed hydrosilation reaction of silanes with allyl chloride and reports a 14% yield for chloropropyltriethoxysilane. As disclosed in Japanese Patent No. 11,199,588, the Pt-catalyzed hydrosilation reaction of trimethoxysilane and allyl chloride resulted in a 70% yield of chloropropyltrimethoxysilane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)C=C.C(O[SiH](OCC)OCC)C.[Cl:15][CH2:16][CH2:17][CH2:18][Si:19]([O:26][CH2:27]C)([O:23][CH2:24]C)[O:20][CH2:21]C.CO[SiH](OC)OC>>[Cl:15][CH2:16][CH2:17][CH2:18][Si:19]([O:26][CH3:27])([O:20][CH3:21])[O:23][CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Two
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
silanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OCC
Step Five
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[SiH](OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCC[Si](OC)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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